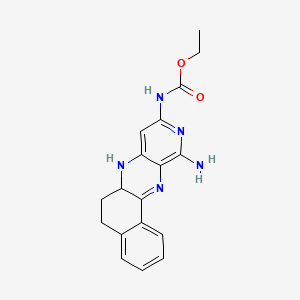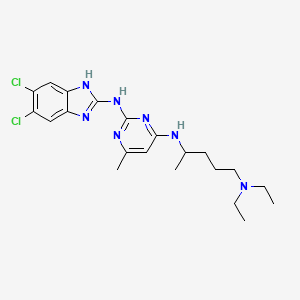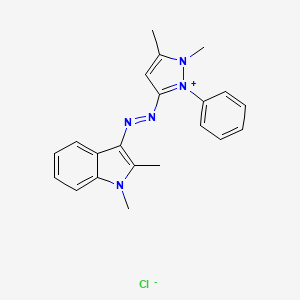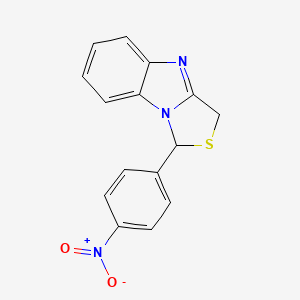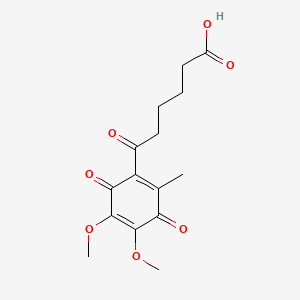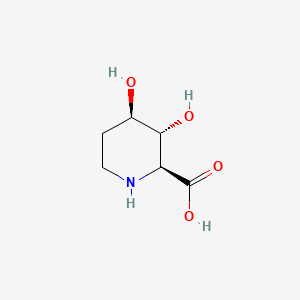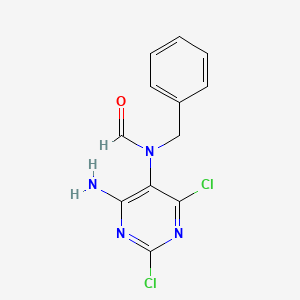
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino group at the 4 position can be introduced through nucleophilic substitution using ammonia or an amine derivative.
Formylation: The formamide group can be introduced by reacting the amino-pyrimidine derivative with formic acid or a formylating agent such as formamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl chloride, benzyl bromide, ammonia, formic acid
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-methyl-formamide
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-phenyl-formamide
- N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-ethyl-formamide
Uniqueness
N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy in its applications.
Propriétés
Numéro CAS |
91962-06-0 |
|---|---|
Formule moléculaire |
C12H10Cl2N4O |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide |
InChI |
InChI=1S/C12H10Cl2N4O/c13-10-9(11(15)17-12(14)16-10)18(7-19)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,16,17) |
Clé InChI |
ZIFCEMQHLFVMLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C=O)C2=C(N=C(N=C2Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


